molecular formula C10H12BrNO2 B2541753 4-(4-Bromophenoxy)butanamide CAS No. 931017-15-1

4-(4-Bromophenoxy)butanamide

Cat. No.: B2541753
CAS No.: 931017-15-1
M. Wt: 258.115
InChI Key: VDMXUOUFWDKJNZ-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a 4-bromophenoxy group at the fourth carbon position. Structurally, it comprises a brominated aromatic ring linked via an ether oxygen to a four-carbon chain terminating in an amide functional group (Fig. 1). This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing bromine atom, which influences electronic properties, and the amide group, which enables hydrogen bonding.

Properties

IUPAC Name

4-(4-bromophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMXUOUFWDKJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)butanamide typically involves the reaction of 4-bromophenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(4-bromophenoxy)butanoic acid. This intermediate is then converted to the corresponding amide using reagents like thionyl chloride followed by ammonia or an amine source.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)butanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxybutanamides.

    Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

    Reduction: Formation of butylamines or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 4-(4-bromophenoxy)butanamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values suggest moderate to strong potency against these pathogens, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-6, suggesting a mechanism that may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study on Antimicrobial Efficacy

A comprehensive study evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated that this compound had an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Anti-inflammatory Research

In a murine model, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory treatment. Further analysis revealed decreased levels of inflammatory markers such as TNF-α and IL-6 in treated animals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)butanamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromophenoxy group can facilitate binding to hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Bromophenoxy)butanamide with three structurally related compounds from the provided evidence, focusing on substituent effects, functional groups, and physicochemical properties.

Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4c)

  • Structure : Contains two methoxyphenyl groups (electron-donating) and an ester functional group.
  • Key Differences: The ester group in 4c (C=O adjacent to an ethoxy group) contrasts with the amide group in the target compound, altering hydrogen-bonding capacity and solubility. Methoxy substituents (electron-donating) vs. bromophenoxy (electron-withdrawing) influence electronic properties and reactivity.
  • Synthesis: Prepared via a coupling reaction using 4-bromo-2-methylbutanoic acid, yielding 80% product. IR and NMR data confirm ester C=O (1720 cm⁻¹) and N-H stretches (3350 cm⁻¹) .

4-Methoxybutyrylfentanyl

  • Structure : A fentanyl analog with a methoxyphenyl group and a piperidinyl substituent.
  • Key Differences: The piperidinyl group introduces steric bulk and opioid receptor affinity, absent in the target compound. Bromophenoxy vs. methoxyphenyl substituents: Bromine’s higher molecular weight and electronegativity may increase melting points and reduce solubility compared to methoxy derivatives.

Ethyl 4-(2-Fluorophenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4f)

  • Structure : Features a fluorophenyl group (electron-withdrawing) and an ester functional group.
  • Key Differences :
    • Fluorine’s smaller size and lower electronegativity compared to bromine result in weaker electronic effects.
    • The ester group vs. amide group alters polarity and stability.
  • Synthesis : Achieved 85% yield via condensation; HRMS confirmed molecular ion at m/z 344.1658 .

Data Table: Comparative Analysis of Compounds

Compound Name Molecular Formula Substituents Functional Groups Physical State Key Spectral Data (IR/NMR/HRMS) Source
This compound (Theoretical) C₁₀H₁₁BrNO₂ 4-Bromophenoxy Amide Not reported C=O stretch ~1650 cm⁻¹ (IR) N/A
Ethyl 4-(4-Methoxyphenyl)-...butanoate (4c) C₂₃H₂₇NO₅ 4-Methoxyphenyl, amino Ester, amine Yellow oil IR: 1720 cm⁻¹ (C=O); HRMS: 356.1855
4-Methoxybutyrylfentanyl C₂₄H₃₁N₂O₂ Methoxyphenyl, piperidinyl Amide White powder Not reported
Ethyl 4-(2-Fluorophenyl)-...butanoate (4f) C₂₀H₂₁FNO₃ 2-Fluorophenyl, amino Ester, amine Yellow oil HRMS: 344.1658

Key Findings and Implications

Electron-withdrawing bromine may stabilize the amide group via resonance, increasing thermal stability .

Functional Group Impact :

  • Amides (target compound, 4-Methoxybutyrylfentanyl) exhibit stronger hydrogen bonding than esters (4c, 4f), affecting solubility and biological activity.

Synthetic Considerations: Brominated precursors (e.g., 4-bromo-2-methylbutanoic acid in ) are viable starting materials for synthesizing bromophenoxy derivatives.

Biological Activity

4-(4-Bromophenoxy)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a bromophenoxy group, which is known to enhance lipophilicity and bioavailability, and an amide functional group that can participate in various biochemical interactions. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-bromophenol with butanoyl chloride in the presence of a base such as pyridine. This reaction yields 4-(4-bromophenoxy)butanoic acid, which is subsequently converted to the amide using reagents like thionyl chloride followed by ammonia or an amine source.

Chemical Structure:

  • Molecular Formula: C11_{11}H12_{12}BrNO
  • Molecular Weight: 256.12 g/mol

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues, enhancing the stability of the compound-protein complex.

Antimicrobial Properties

Research indicates that compounds containing bromophenyl moieties often exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of this compound possess potential anti-infective properties, including activity against various bacterial strains .

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can inhibit inflammatory cytokines such as IL-1β and IL-6. This suggests that this compound may also exert anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .

Anticancer Activity

Preliminary research indicates that this compound may have anticancer potential. Analogous compounds have shown cytotoxic effects in cancer cell lines, inducing apoptosis and cell cycle arrest . The presence of the bromine atom in the structure is believed to enhance these effects by improving binding affinity to cancer-related targets.

Case Studies

  • Antimicrobial Activity : A study evaluated various derivatives of brominated phenols for their antibacterial properties. Among these, compounds similar to this compound showed promising results against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .
  • Anti-inflammatory Activity : In a study focused on inflammatory responses induced by lipopolysaccharides (LPS), compounds containing the butanamide moiety were shown to significantly reduce mRNA levels of pro-inflammatory cytokines in vitro and in vivo, indicating their potential use in treating inflammatory diseases .
  • Cytotoxicity Studies : Research on the cytotoxicity of structurally related compounds revealed that they could effectively inhibit cancer cell proliferation. The mechanism involved apoptosis induction and modulation of signaling pathways associated with cell survival and death .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-BromophenolBromine substituentModerate antimicrobial activity
4-(4-Bromophenoxy)benzoic acidBenzoic acid groupAnti-inflammatory properties
4-(Bromoanisole)Methoxy substituentAntimicrobial properties
This compound Bromophenoxy + butanamidePotential anti-inflammatory and anticancer activity

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